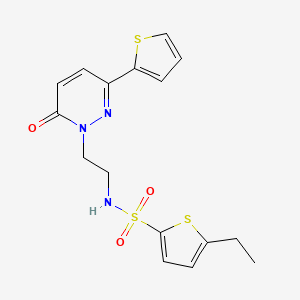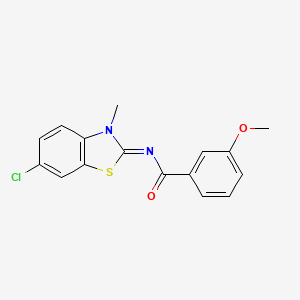
(3S)-1-(ピリミジン-2-イル)ピロリジン-3-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyrimidine moiety
科学的研究の応用
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrrolidine derivative with a pyrimidine-containing reagent can yield the desired compound. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance the efficiency of such reactions .
Industrial Production Methods
In an industrial setting, the production of (3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrimidine and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidine rings .
作用機序
The mechanism of action of (3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidin-2,5-dione: Another derivative with additional functional groups on the pyrrolidine ring.
Prolinol: A compound with a hydroxyl group on the pyrrolidine ring.
Uniqueness
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct biological activities and potential therapeutic benefits. Its specific stereochemistry also contributes to its unique properties and interactions with biological targets .
特性
IUPAC Name |
(3S)-1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMEOXZGMHGBO-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide](/img/structure/B2369285.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2369287.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2369294.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2369296.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)



